Vildagliptin impurity F
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Overview
Description
Preparation Methods
The synthesis of Vildagliptin impurity F involves several steps. One common method starts with the reaction of methyl L-prolinate with chloroacetyl chloride under alkaline conditions to generate an intermediate compound . This intermediate then undergoes a condensation reaction with 3-amino-1-hydroxyadamantane, followed by a self-condensation reaction under alkaline conditions to yield this compound .
Chemical Reactions Analysis
Vildagliptin impurity F can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under different conditions, often involving halogenated compounds and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
Vildagliptin impurity F has several applications in scientific research:
Mechanism of Action
The mechanism of action of Vildagliptin impurity F is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. understanding its formation and behavior is essential for the overall mechanism of action of Vildagliptin. Vildagliptin works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones, thereby improving glycemic control .
Comparison with Similar Compounds
Vildagliptin impurity F can be compared with other impurities and related compounds such as:
- Sitagliptin impurity A
- Saxagliptin impurity B
- Alogliptin impurity C
- Linagliptin impurity D
These impurities are also associated with their respective DPP-4 inhibitors and share similar chemical properties and synthesis routes . this compound is unique in its specific formation pathway and its role in the quality control of Vildagliptin .
Properties
Molecular Formula |
C17H24N2O3 |
---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[(5S,7R)-3-hydroxy-1-adamantyl]-6,7,8,8a-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione |
InChI |
InChI=1S/C17H24N2O3/c20-14-9-19(15(21)13-2-1-3-18(13)14)16-5-11-4-12(6-16)8-17(22,7-11)10-16/h11-13,22H,1-10H2/t11-,12+,13?,16?,17? |
InChI Key |
XPKCFFJRILBMTQ-VHDAAVTISA-N |
Isomeric SMILES |
C1CC2C(=O)N(CC(=O)N2C1)C34C[C@H]5C[C@@H](C3)CC(C5)(C4)O |
Canonical SMILES |
C1CC2C(=O)N(CC(=O)N2C1)C34CC5CC(C3)CC(C5)(C4)O |
Origin of Product |
United States |
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